molecular formula C8H10BrN B146110 4-Bromophenethylamine CAS No. 73918-56-6

4-Bromophenethylamine

Cat. No. B146110
CAS RN: 73918-56-6
M. Wt: 200.08 g/mol
InChI Key: ZSZCXAOQVBEPME-UHFFFAOYSA-N
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Description

4-Bromophenethylamine is a chemical compound with the linear formula BrC6H4CH2CH2NH2 . It has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide . It has also been used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides .


Synthesis Analysis

4-Bromophenethylamine has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide . It has also been used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides .


Molecular Structure Analysis

The molecular structure of 4-Bromophenethylamine consists of a bromine atom (Br) attached to a phenyl ring (C6H4), which is connected to an ethylamine group (CH2CH2NH2) .


Chemical Reactions Analysis

4-Bromophenethylamine has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide . It has also been used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides .


Physical And Chemical Properties Analysis

4-Bromophenethylamine is a liquid at room temperature with a refractive index of 1.574 . It has a boiling point of 63-72 °C at 0.2 mmHg and a density of 1.29 g/mL at 25 °C .

Safety And Hazards

4-Bromophenethylamine is classified as a skin corrosive and eye damage category 1B substance . It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

There is limited scientific information regarding the pharmacokinetics and pharmacological effects of 4-Bromophenethylamine in humans . More research is needed to fully understand its cardiovascular safety, especially for long-term therapies .

properties

IUPAC Name

2-(4-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZCXAOQVBEPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224524
Record name p-Bromophenethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenethylamine

CAS RN

73918-56-6
Record name 4-Bromophenethylamine
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URL https://commonchemistry.cas.org/detail?cas_rn=73918-56-6
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Record name p-Bromophenethylamine
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Record name p-Bromophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-bromophenethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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